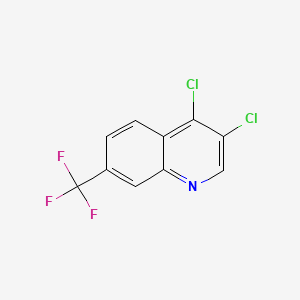

3,4-Dichloro-7-(trifluoromethyl)quinoline

説明

Structure

3D Structure

特性

IUPAC Name |

3,4-dichloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-7-4-16-8-3-5(10(13,14)15)1-2-6(8)9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOYZTIAFHCDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671183 | |

| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-58-1 | |

| Record name | 3,4-Dichloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on 4-Chloro-7-(trifluoromethyl)quinoline

This document provides a comprehensive overview of 4-Chloro-7-(trifluoromethyl)quinoline, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, and applications, with a focus on its role as a precursor to biologically active molecules.

Chemical and Physical Properties

4-Chloro-7-(trifluoromethyl)quinoline is a solid, crystalline powder, typically white to light yellow in appearance.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 346-55-4 | [2][3] |

| Molecular Formula | C₁₀H₅ClF₃N | [2] |

| Molecular Weight | 231.60 g/mol | [2] |

| Melting Point | 69-71 °C | [2] |

| Boiling Point | 265.5 ± 35.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Soluble in chloroform (25 mg/mL) | [2] |

| EC Number | 206-471-0 | [2] |

| MDL Number | MFCD00006775 | [2] |

Synthesis and Reaction Pathways

A plausible synthetic workflow starts with 3-(trifluoromethyl)aniline, which is reacted with a malonic acid derivative to form a quinoline-4-one intermediate. This intermediate is then subjected to chlorination, typically using phosphorus oxychloride (POCl₃), to yield the final product.

Applications in Research and Drug Development

The primary utility of 4-Chloro-7-(trifluoromethyl)quinoline lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[4] The chlorine atom at the 4-position is a good leaving group, making it susceptible to nucleophilic substitution, which allows for the introduction of various functional groups and side chains.

Precursor for Anticancer Agents

This quinoline derivative is a key intermediate in the preparation of compounds screened for anticancer activity.[5] For instance, it is used to synthesize novel 4-aminoquinoline derivatives and piperazinylquinolines, which have been investigated as potential breast cancer inhibitors and anti-proliferative agents.[5] The trifluoromethyl group often enhances the metabolic stability and lipophilicity of the final compounds, which can improve their pharmacological properties.

Synthesis of Antiparasitic Compounds

The 7-trifluoromethyl-4-aminoquinoline scaffold is a crucial pharmacophore in the development of antiparasitic drugs. Derivatives synthesized from 4-Chloro-7-(trifluoromethyl)quinoline have been evaluated for their in vitro activity against a range of parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and the K1 strain of Plasmodium falciparum, the parasite responsible for malaria.[6]

The workflow below illustrates the role of 4-Chloro-7-(trifluoromethyl)quinoline as a starting material in the synthesis of biologically active compounds.

Experimental Protocols

While detailed, step-by-step experimental protocols for this specific compound are proprietary or published in subscription-based journals, a general procedure for the nucleophilic substitution at the 4-position can be outlined based on common laboratory practices for similar quinoline derivatives.

General Procedure for the Synthesis of 4-Anilino-7-(trifluoromethyl)quinoline Derivatives:

-

Reaction Setup: To a solution of 4-Chloro-7-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile) is added the desired substituted aniline (1.0-1.2 eq).

-

Catalysis: A catalytic amount of an acid (e.g., concentrated HCl or acetic acid) is often added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is often collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 4-anilino-7-(trifluoromethyl)quinoline derivative.

Safety and Handling

4-Chloro-7-(trifluoromethyl)quinoline is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

-

Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), safety glasses/eyeshields, and chemical-resistant gloves is recommended.[2]

-

Storage: Store in a cool, dry, and well-ventilated area. It is classified under storage class 11 (Combustible Solids).[2]

References

- 1. georganics.sk [georganics.sk]

- 2. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 3. 4-Chloro-7-(trifluoromethyl)quinoline | C10H5ClF3N | CID 67668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. 4-Chloro-7-(trifluoromethyl)quinoline | 346-55-4 [chemicalbook.com]

- 6. Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

3,4-Dichloro-7-(trifluoromethyl)quinoline molecular weight

An in-depth search for the specific compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, did not yield any direct results for its molecular weight, physicochemical properties, or biological activity. The scientific literature and chemical databases reviewed primarily contain information on structurally similar quinoline derivatives.

This technical guide will, therefore, focus on the available data for closely related compounds to provide a comparative analysis and infer potential characteristics of the requested molecule. The primary comparators include 4-Chloro-7-(trifluoromethyl)quinoline and various other chlorinated and trifluoromethylated quinolines.

Physicochemical Properties of Related Quinolines

To provide a baseline for understanding the potential properties of this compound, the following table summarizes the known quantitative data for analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4-Chloro-7-(trifluoromethyl)quinoline | C₁₀H₅ClF₃N | 231.60 | 346-55-4[1][2][3] |

| 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline | C₁₀H₄Cl₂F₃NO | 282.05 | 59108-13-3[4] |

| 3,4,7-Trichloroquinoline | C₉H₄Cl₃N | 232.49 | 651730-42-6[5] |

| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | C₁₀H₅F₄NO | 231.15 | 31009-34-4 |

Synthesis and Experimental Protocols

While a specific synthesis protocol for this compound is not available, the synthesis of related compounds can provide a logical framework for its potential production. The synthesis of chlorinated and fluorinated quinolines often involves multi-step reactions starting from aniline or quinoline precursors.

A plausible synthetic approach for this compound could involve the chlorination of a 7-(trifluoromethyl)quinoline precursor. The following diagram illustrates a generalized workflow for the synthesis of a substituted quinoline, which could be adapted for the target compound.

Potential Applications in Research and Drug Development

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities. They form the core structure of several approved drugs and are widely studied in medicinal chemistry. The presence of chlorine and trifluoromethyl groups can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, while chlorine atoms can influence binding affinity and electronic properties. Based on the activities of related compounds, this compound could be investigated for a range of potential applications, including:

-

Antimalarial Agents: Chloroquine and mefloquine are well-known quinoline-based antimalarial drugs.

-

Anticancer Agents: Certain quinoline derivatives have shown efficacy as kinase inhibitors and anti-proliferative agents.

-

Antiviral and Antimicrobial Agents: The quinoline scaffold is present in various compounds with activity against viruses and bacteria.

The following diagram illustrates the logical relationship between the structural features of substituted quinolines and their potential therapeutic applications.

References

An In-depth Technical Guide to the Structure Elucidation of 3,4-Dichloro-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,4-dichloro-7-(trifluoromethyl)quinoline. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from closely related analogues.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The introduction of halogen and trifluoromethyl substituents can significantly modulate the physicochemical and biological properties of the quinoline scaffold, including metabolic stability, lipophilicity, and receptor binding affinity. This compound is a novel compound of interest for which this guide provides a foundational understanding for its synthesis and characterization.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 4-hydroxy-7-(trifluoromethyl)quinoline. This pathway involves a two-step process: chlorination at the 4-position followed by chlorination at the 3-position.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard organic chemistry procedures for analogous transformations.

Step 1: Synthesis of 4-Chloro-7-(trifluoromethyl)quinoline

-

Reaction: Conversion of the 4-hydroxyl group to a chloro group.

-

Reagents: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 equivalent of 4-hydroxy-7-(trifluoromethyl)quinoline.

-

Slowly add 5-10 equivalents of phosphorus oxychloride under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until a precipitate forms.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-chloro-7-(trifluoromethyl)quinoline.[1]

-

Step 2: Synthesis of this compound

-

Reaction: Electrophilic chlorination of the quinoline ring at the 3-position.

-

Reagents: 4-Chloro-7-(trifluoromethyl)quinoline, Chlorine gas (Cl₂) in acetic acid, or N-Chlorosuccinimide (NCS).

-

Procedure:

-

Dissolve 1 equivalent of 4-chloro-7-(trifluoromethyl)quinoline in glacial acetic acid in a three-necked flask equipped with a gas inlet tube, a stirrer, and a condenser.

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the temperature between 20-30 °C. Alternatively, add 1.1 equivalents of N-Chlorosuccinimide portion-wise.

-

Monitor the reaction by TLC or Gas Chromatography (GC). The reaction may require several hours.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute sodium bicarbonate solution.

-

Dry the crude product and purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield this compound.

-

Structure Elucidation Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.9 - 9.1 | s | - | H-2 |

| ~8.3 - 8.5 | d | ~8.5 - 9.0 | H-5 |

| ~7.8 - 8.0 | d | ~1.5 - 2.0 | H-8 |

| ~7.6 - 7.8 | dd | ~8.5 - 9.0, ~1.5 - 2.0 | H-6 |

Note: Predicted values are based on data for 4-chloro-7-(trifluoromethyl)quinoline and 3,4-dichloroquinoline.[2][3]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~152 - 154 | C-2 |

| ~125 - 127 | C-3 |

| ~145 - 147 | C-4 |

| ~148 - 150 | C-4a |

| ~128 - 130 | C-5 |

| ~124 - 126 | C-6 |

| ~130 - 132 (q, J ≈ 33 Hz) | C-7 |

| ~123 (q, J ≈ 274 Hz) | -CF₃ |

| ~122 - 124 | C-8 |

| ~120 - 122 | C-8a |

Note: Predicted values are based on data for various substituted quinolines.

Table 3: Predicted IR and Mass Spectrometry Data

| Technique | Predicted Values |

| IR (cm⁻¹) | ~3050-3100 (Ar C-H), ~1600, 1570, 1480 (C=C, C=N), ~1320 (C-F), ~850, 780 (C-Cl) |

| Mass Spec (m/z) | Predicted [M]⁺ at ~264.96, with characteristic isotopic pattern for two chlorine atoms. |

Note: Predicted values are based on data for 4,7-dichloroquinoline and other trifluoromethylated quinolines.[4][5][6]

Logical Workflow for Structure Confirmation

The following diagram illustrates the logical workflow for the confirmation of the synthesized this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic pathway offers a viable route to this novel compound, and the predicted spectroscopic data serves as a benchmark for its characterization. Researchers and scientists in drug development can utilize this information to further explore the potential of this and related substituted quinolines in various therapeutic areas. Further experimental work is required to validate the proposed synthesis and confirm the predicted analytical data.

References

- 1. 4-Chloro-7-(trifluoromethyl)quinoline 98 346-55-4 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 6. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide on the Biological Activity of 3,4-Dichloro-7-(trifluoromethyl)quinoline

Introduction

Quinoline and its derivatives represent a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The introduction of halogen and trifluoromethyl substituents onto the quinoline scaffold has been a successful strategy in medicinal chemistry to modulate the physicochemical properties and enhance the biological efficacy of these compounds. The presence of chlorine atoms can influence lipophilicity and metabolic stability, while the trifluoromethyl group is known to enhance binding affinity and cell permeability. This guide focuses on the predicted biological activities of the novel compound 3,4-Dichloro-7-(trifluoromethyl)quinoline, drawing parallels from closely related and well-studied analogs.

Proposed Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of polychlorinated and trifluoromethylated quinolines. A potential multi-step synthesis is outlined below.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different biological activities of quinoline [wisdomlib.org]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Technical Guide

Disclaimer

Direct experimental data on the biological activity and therapeutic targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline is not currently available in published literature. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound based on structure-activity relationships (SAR) and experimental findings for structurally similar quinoline derivatives, particularly those bearing chloro and trifluoromethyl substitutions. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive analysis to guide future investigations.

Executive Summary

This compound is a halogenated quinoline derivative with potential as a therapeutic agent, primarily in the fields of oncology and parasitology. While this specific molecule has not been extensively studied, analysis of closely related analogs suggests it may exhibit potent biological activity. The presence of a 7-(trifluoromethyl) group is frequently associated with anticancer and antiparasitic properties, while chloro substitutions on the quinoline core are known to modulate these activities. This document synthesizes the available data on analogous compounds to postulate the likely therapeutic targets, mechanisms of action, and potential experimental approaches for the evaluation of this compound.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1][2] The introduction of electron-withdrawing groups, such as halogens and trifluoromethyl moieties, has been a successful strategy in the development of potent quinoline-based therapeutic candidates. The trifluoromethyl group, in particular, can enhance metabolic stability, membrane permeability, and binding affinity of compounds to their biological targets.

This guide focuses on the potential of this compound, a molecule combining these key structural features. By examining the biological activities of analogous compounds, we can infer its potential therapeutic value and identify promising avenues for further research.

Inferred Potential Therapeutic Areas and Molecular Targets

Based on the structure-activity relationships of similar quinoline derivatives, this compound is predicted to have potential applications in the following areas:

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of quinoline derivatives substituted with trifluoromethyl and chloro groups. The primary mechanisms of action for these compounds often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Molecular Targets:

-

Tyrosine Kinases: Several 4-anilinoquinoline derivatives have shown inhibitory activity against receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.[3] The 4-anilino scaffold is a common pharmacophore for kinase inhibitors, and while this compound lacks this specific moiety, the quinoline core itself is crucial for binding.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival, and its dysregulation is common in many cancers. Quinoline-based compounds have been shown to inhibit key components of this pathway.[3]

-

Topoisomerases: These enzymes are essential for DNA replication and are validated targets for cancer chemotherapy. Certain quinoline derivatives have demonstrated topoisomerase inhibitory activity.

Antiparasitic Activity

Quinolines are a cornerstone of antimalarial therapy. The 7-chloro-4-aminoquinoline scaffold of chloroquine is a classic example. The introduction of a trifluoromethyl group has been explored to overcome drug resistance.

Potential Molecular Targets in Plasmodium falciparum (Malaria):

-

Heme Detoxification: A primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The accumulation of toxic free heme leads to parasite death.

-

Other Parasitic Targets: The broad-spectrum antiparasitic activity of some 7-(trifluoromethyl)quinoline derivatives suggests that they may act on additional, less characterized parasitic targets.[4]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to this compound. This data provides a basis for estimating the potential potency of the target compound.

Table 1: In Vitro Anticancer Activity of 7-(Trifluoromethyl)quinoline Derivatives

| Compound/Analog | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| N-[4-[5-(4-chlorophenyl)-4,5-dihydroisoxazol-3-yl]phenyl]-7-(trifluoromethyl) quinolin-4-amine | 60 human tumor cell lines | Growth Inhibition | GI50 (MG-MID) = 1.95 | [4] |

| 4a: (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | Antiproliferative | IC50 = 0.82 | [5] |

| BPIQ | Y79 (Retinoblastoma) | Proliferation | IC50 = 13.64 | [5] |

| DFIQ | A549 (Lung) | Antiproliferation | IC50 = 3.53 | [5] |

Table 2: In Vitro Antiparasitic Activity of 7-(Trifluoromethyl)quinoline Derivatives

| Compound/Analog | Parasite | Strain | IC50 (µg/mL) | Reference |

| 1-(4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl)ethan-1-one thiosemicarbazone | Trypanosoma brucei rhodesiense | - | 0.278 | [4] |

| Trypanosoma cruzi | - | 0.85 | [4] | |

| Plasmodium falciparum | K1 | 0.417 | [4] | |

| 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide | Plasmodium falciparum | FCB1 (CQ-resistant) | More active than chloroquine | [1] |

Postulated Signaling Pathways and Mechanisms of Action

Based on the targets identified for related compounds, the following signaling pathways are likely to be modulated by this compound.

Anticancer Signaling Pathways

The diagram below illustrates the potential points of intervention for this compound within key cancer-related signaling cascades.

Caption: Postulated intervention points in cancer signaling.

Antimalarial Mechanism of Action

The primary hypothesized mechanism of antimalarial action is the disruption of heme metabolism within the parasite.

Caption: Hypothesized antimalarial mechanism of action.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, the following experimental workflows are proposed.

In Vitro Anticancer Activity Assessment

A tiered approach is recommended to evaluate the anticancer potential of the compound.

Caption: Workflow for in vitro anticancer evaluation.

Detailed Methodologies:

-

Cell Viability Assay (MTT/MTS):

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited, using non-linear regression analysis.

-

-

Apoptosis Assay (Annexin V/PI Staining):

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

In Vitro Antimalarial Activity Assessment

The standard SYBR Green I-based fluorescence assay is a robust method for determining the antiplasmodial activity.

Caption: Workflow for in vitro antimalarial evaluation.

Detailed Methodologies:

-

SYBR Green I-based Malaria Assay:

-

Synchronize P. falciparum cultures to the ring stage.

-

In a 96-well plate, add parasitized red blood cells (1% parasitemia, 2% hematocrit) to wells containing serial dilutions of the test compound.

-

Incubate for 72 hours under standard culture conditions.

-

Add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate IC50 values by fitting the fluorescence data to a dose-response curve.

-

Conclusion and Future Directions

While direct experimental evidence is lacking, the structural features of this compound strongly suggest its potential as a valuable lead compound in the development of novel anticancer and antiparasitic agents. The proposed experimental workflows provide a clear path for the initial in vitro evaluation of this compound. Future research should focus on its synthesis and subsequent biological screening to validate the hypotheses presented in this guide. Furthermore, structure-activity relationship studies, by systematically modifying the chloro and trifluoromethyl positions, will be crucial for optimizing the potency and selectivity of this promising quinoline scaffold.

References

- 1. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. ijrpr.com [ijrpr.com]

- 4. Synthesis and evaluation of novel 7-trifluoromethyl-4-(4-substituted anilino)quinolines as antiparasitic and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives and Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide focuses on a specific, highly functionalized quinoline core: 3,4-dichloro-7-(trifluoromethyl)quinoline . This core combines the structural features of a dichloro-substituted pyridine ring with a trifluoromethyl group on the benzene ring, suggesting its potential as a potent kinase inhibitor for anticancer therapy. This document provides a comprehensive overview of the synthesis, potential biological activities, and mechanisms of action of derivatives and analogs based on this core structure, with a focus on providing actionable data and protocols for researchers in the field.

Introduction

Quinoline derivatives have a long and successful history in drug discovery, with numerous approved drugs for a variety of indications, including cancer, malaria, and infectious diseases. The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a trifluoromethyl group at the 7-position is known to enhance metabolic stability and cell permeability, while the 3,4-dichloro substitution pattern on the pyridine ring offers unique reactivity for further derivatization and potential for strong interactions with biological targets. This guide will explore the synthesis of this core and its analogs, their potential as kinase inhibitors, and the relevant signaling pathways they may modulate.

Synthesis of the this compound Core and Analogs

The synthesis of the this compound core is not explicitly detailed in a single source but can be inferred from established quinoline synthesis methodologies. A plausible and efficient synthetic strategy involves a multi-step sequence starting from 3-(trifluoromethyl)aniline.

Proposed Synthetic Pathway

A likely synthetic route to the target scaffold is outlined below. This pathway leverages the Gould-Jacobs reaction followed by cyclization, saponification, decarboxylation, and subsequent chlorination steps.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

2.2.1. Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate [1]

This procedure follows the Gould-Jacobs reaction and subsequent thermal cyclization.

-

Materials: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or similar high-boiling solvent).

-

Procedure:

-

A mixture of 3-(trifluoromethyl)aniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles) is heated at 125 °C for 1 hour.

-

The resulting intermediate is added to a boiling high-boiling point solvent such as Dowtherm A and refluxed for 1-2 hours to effect cyclization.

-

Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitates and can be collected by filtration.

-

2.2.2. Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid [2]

-

Materials: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, 10% aqueous sodium hydroxide, concentrated hydrochloric acid.

-

Procedure:

-

The crude ester from the previous step is suspended in 10% aqueous sodium hydroxide and refluxed until a clear solution is obtained (typically 1-2 hours).

-

After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

The solid is collected by filtration and washed with water to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

2.2.3. Decarboxylation to 4-Hydroxy-7-(trifluoromethyl)quinoline [2]

-

Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, Dowtherm A.

-

Procedure:

-

The carboxylic acid is suspended in a high-boiling point solvent like Dowtherm A and heated to reflux for 1-2 hours to effect decarboxylation.

-

Upon cooling, the product, 4-hydroxy-7-(trifluoromethyl)quinoline, can be isolated.

-

2.2.4. Chlorination to this compound

This step would likely involve a two-step chlorination process, first at the 4-position and then at the 3-position. A common reagent for such transformations is phosphorus oxychloride (POCl₃), often in the presence of a base or with subsequent treatment to achieve dichlorination. A general procedure for the chlorination of a 4-hydroxyquinoline is as follows:

-

Materials: 4-Hydroxy-7-(trifluoromethyl)quinoline, Phosphorus oxychloride (POCl₃).

-

Procedure:

-

The 4-hydroxyquinoline is treated with an excess of phosphorus oxychloride.

-

The reaction mixture is heated to reflux for several hours.

-

After cooling, the excess POCl₃ is carefully quenched, and the product is extracted with an organic solvent.

-

Further purification is typically achieved by chromatography.

-

Note: The specific conditions for the dichlorination at the 3- and 4-positions would require experimental optimization.

Biological Activity and Therapeutic Potential

While no specific biological data for this compound was found in the surveyed literature, the structural motifs present in this core suggest a strong potential for anticancer activity, likely through the inhibition of protein kinases.

Anticancer Activity of Related Quinoline Derivatives

Numerous studies have demonstrated the potent anticancer effects of various quinoline derivatives. The trifluoromethyl group is a common feature in many kinase inhibitors, and chloro-substituted quinolines have also shown significant activity.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀/Activity | Reference |

| 7-chloro-4-quinolinylhydrazone derivatives | SF-295, HTC-8, HL-60 | 0.314 - 4.65 µg/cm³ | [3] |

| 2,8-bis(trifluoromethyl)-4-substituted quinolines | HL-60, U937 | Toxic at 100-200 µg/ml | [4] |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Various | Potent antiproliferative activity | [3] |

| 3,5,7-Trisubstituted quinolines (c-Met inhibitors) | Various | < 1.0 nM | [5] |

This table summarizes data for structurally related compounds to infer the potential activity of the target scaffold. No direct data for this compound and its analogs was available in the reviewed literature.

Potential as Kinase Inhibitors

The quinoline scaffold is a well-established "privileged structure" in kinase inhibitor design. Many approved and investigational kinase inhibitors feature a quinoline core. The 3,4-dichloro substitution pattern, in particular, can provide key interactions within the ATP-binding pocket of various kinases.

Mechanism of Action: Modulation of Signaling Pathways

Based on the activity of structurally similar compounds, this compound derivatives are likely to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The two most probable targets are the PI3K/Akt/mTOR and EGFR signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several quinoline-based compounds have been reported to inhibit this pathway.[4][6][7][8][9]

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a this compound derivative.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers.[3][10][11][12][13]

Caption: Hypothesized inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Assays for Biological Evaluation

To assess the biological activity of novel this compound derivatives, a standard cascade of in vitro assays is recommended.

Cell Viability and Cytotoxicity Assays

-

MTT/MTS Assay: This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells. It provides an initial screen for cytotoxic effects of the compounds on various cancer cell lines.

-

Protocol Outline (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

-

Kinase Inhibition Assays

To determine the specific molecular targets of the compounds, in vitro kinase inhibition assays are essential.

-

LanthaScreen™ Eu Kinase Binding Assay (Example): This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to the ATP site of a kinase.

-

Protocol Outline:

-

Prepare a reaction mixture containing the kinase, a fluorescently labeled antibody, and a europium-labeled ATP-competitive ligand (tracer).

-

Add the test compound at various concentrations.

-

Incubate to allow for binding equilibrium to be reached.

-

Measure the FRET signal. A decrease in the FRET signal indicates displacement of the tracer by the test compound, signifying kinase inhibition.

-

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. While direct experimental data for this specific core is currently lacking in the public domain, the known activities of related quinoline derivatives strongly support its potential.

Future research should focus on:

-

The development and optimization of a robust synthetic route to this compound and its analogs.

-

A systematic structure-activity relationship (SAR) study to identify key structural features for potent and selective anticancer activity.

-

Elucidation of the precise molecular targets and mechanisms of action of the most promising compounds through comprehensive biochemical and cellular assays.

This technical guide provides a foundational framework for initiating research into this promising class of compounds, with the aim of accelerating the discovery of new and effective cancer therapeutics.

References

- 1. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

The Quinoline Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Synthesis of Quinoline Compounds

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry. Its journey from a byproduct of coal processing to the core of numerous therapeutic agents is a testament to over a century of chemical innovation. This technical guide provides a comprehensive overview of the discovery and history of quinoline compounds, detailing the seminal synthetic methodologies, and offering insights into their mechanisms of action.

Discovery and Historical Milestones

The story of quinoline begins in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the compound from coal tar.[1][2] This discovery marked the entry of a new heterocyclic aromatic compound into the world of organic chemistry.[2] The name "quinoline" was later coined by Charles Gerhardt in 1842, who obtained it from the alkali-induced degradation of the antimalarial alkaloid quinine. Initially, the substance isolated by Runge was named "leukol".[3] It was not until 1869 that August Kekulé proposed the correct fused-ring structure of a benzene ring and a pyridine ring.[4] This structural elucidation paved the way for the development of synthetic routes to access this important scaffold.

The late 19th century witnessed a flurry of activity in the development of quinoline syntheses, driven by the burgeoning dye industry and the quest for synthetic alternatives to naturally occurring alkaloids like quinine. This era laid the foundation for the classical named reactions that are still in use today.

Foundational Synthetic Methodologies

A number of named reactions have been developed for the synthesis of the quinoline core and its derivatives. The following sections detail the key methodologies, including their historical context and experimental protocols.

The Skraup Synthesis (1880)

The first and perhaps most famous method for quinoline synthesis was developed by the Czech chemist Zdenko Hans Skraup in 1880.[1][5][6] The archetypal Skraup reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide, to produce quinoline.[1][6] The reaction is notoriously exothermic and requires careful temperature control.[7][8]

Caution: Skraup reactions can be extremely vigorous. This procedure should be carried out by trained personnel in a well-ventilated fume hood with appropriate safety precautions in place.

Reagents:

-

3-Nitro-4-aminoanisole

-

Glycerol

-

Arsenic pentoxide (oxidizing agent)

-

Concentrated sulfuric acid

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, create a homogeneous slurry by mixing 588 g (2.45 moles) of powdered arsenic oxide and 588 g (3.2 moles) of 3-nitro-4-aminoanisole.[7]

-

Add 735 g (7.98 moles) of glycerol to the slurry and stir vigorously.[7]

-

Carefully raise the internal temperature to 118°C and maintain it between 117°C and 119°C.[7]

-

Slowly add 438 g (236 ml) of concentrated sulfuric acid dropwise from the dropping funnel over a period of 2.5–3.5 hours, ensuring the temperature does not exceed 119°C.[7]

-

After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.[7]

-

Cool the reaction mixture to below 100°C and dilute with 1.5 L of water.[7]

-

Pour the diluted mixture into a mixture of 1.8 L of concentrated ammonium hydroxide and 3.5 kg of ice with stirring.[7]

-

Filter the resulting slurry and wash the precipitate with water.[7]

-

The crude product is then purified by recrystallization. A 60% yield of 6-methoxy-8-nitroquinoline has been reported using 85% phosphoric acid in place of sulfuric acid.[7]

The Doebner-von Miller Reaction (1881)

Shortly after the Skraup synthesis, Oscar Doebner and Wilhelm von Miller developed a related method that utilizes α,β-unsaturated carbonyl compounds instead of glycerol.[9] This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, offers greater versatility in the synthesis of substituted quinolines.[9] The α,β-unsaturated carbonyl compound can be prepared in situ from two carbonyl compounds via an aldol condensation, a variation known as the Beyer method.[9]

Reagents:

-

Aniline

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Acid catalyst (e.g., hydrochloric acid, tin tetrachloride, scandium(III) triflate)[9]

Procedure:

-

Aniline hydrochloride is formed in situ by the reaction of aniline with aqueous HCl.

-

The α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, formed from the aldol condensation of acetaldehyde) is added to the reaction mixture.

-

The mixture is heated, often for several hours, to effect cyclization.

-

The reaction proceeds through a Michael addition, followed by intramolecular cyclization, dehydration, and finally oxidation to yield the quinoline product.

-

The product is then isolated and purified.

The Friedländer Synthesis (1882)

Developed by Paul Friedländer in 1882, this method involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester) in the presence of an acid or base catalyst.[3][10][11]

Reagents:

-

2-Aminobenzaldehyde

-

Acetaldehyde

-

Base catalyst (e.g., sodium hydroxide in alcohol)[6][8] or Acid catalyst (e.g., p-toluenesulfonic acid, iodine)[10]

Procedure:

-

The 2-aminobenzaldehyde and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol).

-

The catalyst (acid or base) is added to the mixture.

-

The reaction mixture is heated, often under reflux, to promote condensation and cyclization.

-

The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

-

The product is then isolated and purified.

The Combes Quinoline Synthesis (1888)

The Combes synthesis, reported in 1888, utilizes the reaction of an aniline with a β-diketone in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5][12] This method is particularly useful for the preparation of 2,4-disubstituted quinolines.[12]

Reagents:

-

Aniline

-

Acetylacetone (a β-diketone)

-

Concentrated sulfuric acid

Procedure:

-

The aniline and the β-diketone are mixed.

-

Concentrated sulfuric acid is carefully added as the catalyst.

-

The reaction mixture is heated to induce cyclization.

-

The mechanism involves the initial formation of an enamine from the aniline and one of the carbonyl groups of the β-diketone.

-

Subsequent acid-catalyzed intramolecular electrophilic attack of the activated aromatic ring onto the second carbonyl group, followed by dehydration, yields the quinoline product.[5]

-

The product is then isolated and purified.

The Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction, developed in 1939, is a versatile method for the synthesis of 4-hydroxyquinolines.[2][13] It involves the reaction of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative.[2][13][14]

Reagents:

-

Aniline

-

Diethyl ethoxymethylenemalonate (EMME)

Procedure:

-

Aniline and EMME are heated together, often without a solvent.

-

The initial step is a condensation reaction where the aniline displaces the ethoxy group of EMME to form an anilinomethylenemalonate intermediate.[2][13]

-

This intermediate then undergoes thermal cyclization at a higher temperature (typically >250 °C) to form the 4-hydroxyquinoline-3-carboxylate ester.[2]

-

Subsequent saponification of the ester followed by decarboxylation yields the 4-hydroxyquinoline.[2][13]

Quantitative Data on Quinoline Synthesis and Biological Activity

The efficiency of these classical syntheses can vary significantly depending on the substrates and reaction conditions. Modern modifications, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times.

Table 1: Representative Yields for Classical Quinoline Syntheses

| Synthesis Method | Reactants | Product | Reported Yield (%) | Reference |

| Skraup | Aniline, Glycerol, Nitrobenzene | Quinoline | ~70% (modified) | [7] |

| Doebner-von Miller | Aniline, Crotonaldehyde | 2-Methylquinoline | Moderate to Good | [9] |

| Friedländer | 2-Aminobenzaldehyde, Acetone | 2-Methylquinoline | High | [15] |

| Combes | Aniline, Acetylacetone | 2,4-Dimethylquinoline | Good | [12] |

| Gould-Jacobs | Aniline, EMME | 4-Hydroxyquinoline | 37% (microwave) | [16] |

The quinoline scaffold is a cornerstone in the development of therapeutic agents, particularly in the fields of oncology and infectious diseases. The following tables summarize the in vitro activity of some representative quinoline derivatives.

Table 2: Anticancer Activity of Selected Quinoline Derivatives (IC50 values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [17] |

| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [17] |

| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [17] |

| Phenylsulfonylurea derivative 7 | HepG-2 (Liver) | 2.71 | [17] |

| Phenylsulfonylurea derivative 7 | A549 (Lung) | 7.47 | [17] |

| Phenylsulfonylurea derivative 7 | MCF-7 (Breast) | 6.55 | [17] |

| 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314-4.65 | [18] |

| 2,6-dichloro hydrazone derivative | HTC-8 (Colon) | 0.314-4.65 | [18] |

| 2,6-dichloro hydrazone derivative | HL-60 (Leukemia) | 0.314-4.65 | [18] |

| Compound 41 | Various | 0.02-0.04 | [19] |

Table 3: Antimalarial Activity of Selected Quinoline Derivatives (IC50 values)

| Compound | Plasmodium falciparum Strain | IC50 (µM) | Reference |

| BMFJH-2 | Schizont stage | 0.6 µg/ml | [20] |

| BMFJH-3 | Schizont stage | 0.7 µg/ml | [20] |

| Chloroquine (Standard) | Schizont stage | 0.5 µg/ml | [20] |

| Quinoline-sulfonamide hybrid 41 | 3D7 | 0.05 | [21] |

| Quinoline-sulfonamide hybrid 41 | K1 | 0.41 | [21] |

| 4-aminoquinoline-pyrimidine hybrid | D6 (chloroquine-sensitive) | 0.033 | [21] |

| 4-aminoquinoline-pyrimidine hybrid | W2 (chloroquine-resistant) | 0.033 | [21] |

| Quinoline triazole 9 | D10 (chloroquine-sensitive) | 0.349-1.247 | [22] |

Signaling Pathways and Mechanisms of Action

The biological activity of quinoline compounds stems from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanisms

Many quinoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) that are crucial for tumor growth and survival. These include c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). Inhibition of these receptors disrupts downstream signaling cascades such as the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis.

Antimalarial Mechanism of Action

The antimalarial activity of quinoline compounds, most notably chloroquine, is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinolines accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystals, preventing further polymerization. This leads to the buildup of toxic free heme, which ultimately kills the parasite.

Evolution of Quinoline Synthesis

The development of quinoline synthesis has been a continuous process of refinement and innovation. The following diagram illustrates the logical relationship and historical progression of the key synthetic methods.

Conclusion

From its humble origins in coal tar, the quinoline ring system has become a scaffold of immense importance in medicinal chemistry. The classical synthetic routes developed over a century ago remain relevant, while modern innovations continue to improve their efficiency and scope. The diverse biological activities of quinoline derivatives, particularly in cancer and malaria, underscore the enduring value of this heterocyclic core. A thorough understanding of the history, synthesis, and mechanism of action of quinoline compounds is essential for the continued development of novel and effective therapeutic agents.

References

- 1. iipseries.org [iipseries.org]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. uop.edu.pk [uop.edu.pk]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. researchgate.net [researchgate.net]

- 16. ablelab.eu [ablelab.eu]

- 17. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 19. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 20. ijrpr.com [ijrpr.com]

- 21. mdpi.com [mdpi.com]

- 22. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents

Disclaimer: This document aims to provide a comprehensive overview of the solubility of 3,4-Dichloro-7-(trifluoromethyl)quinoline. However, a thorough literature search did not yield specific quantitative or qualitative solubility data for this particular compound. The following sections, therefore, present solubility data for structurally similar quinoline derivatives, along with a generalized experimental protocol for solubility determination. This information can serve as a valuable reference for researchers and scientists in the field of drug development.

Quantitative Solubility Data for Analogous Quinoline Derivatives

The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological systems. While data for this compound is not available, the solubility of closely related analogs provides valuable insight into its likely behavior in common organic solvents. The following table summarizes the available quantitative solubility data for 4-Chloro-7-(trifluoromethyl)quinoline and 4,7-Dichloroquinoline.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |

| Ethanol | 26.65 | 0.0113 (mole fraction)[1] | |

| Ethanol | 30.05 | 0.0145 (mole fraction)[1] | |

| Ethanol | 34.95 | 0.0224 (mole fraction)[1] | |

| Ethanol | 40.15 | 0.0364 (mole fraction)[1] | |

| Ethanol | 44.95 | 0.0564 (mole fraction)[1] | |

| Ethanol | 50.05 | 0.0886 (mole fraction)[1] | |

| Ethanol | 55.15 | 0.1353 (mole fraction)[1] | |

| Ethanol | 60.25 | 0.2083 (mole fraction)[1] |

Generally, quinoline derivatives exhibit good solubility in various organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[2] For instance, 5,7-Dichloro-8-hydroxyquinoline is reported to be generally soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide (DMSO), while having limited solubility in water.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound, such as a quinoline derivative, in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

2.1. Materials and Equipment

-

Test compound (e.g., this compound)

-

Selected organic solvents (e.g., ethanol, methanol, chloroform, DMSO, etc.)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

2.2. Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of the test compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration. .

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of the solid test compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the test compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the quinoline scaffold has become a pivotal strategy in medicinal chemistry and materials science. This is attributed to the unique electronic properties of the CF3 group, which can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the core physical properties of trifluoromethyl-substituted quinolines, presenting key data in a structured format, detailing experimental protocols for their determination, and illustrating a general synthesis workflow.

Core Physical Properties

The physical properties of trifluoromethyl-substituted quinolines are crucial for predicting their behavior in various chemical and biological systems. Key parameters such as melting point, boiling point, pKa, and lipophilicity (logP) are summarized below.

Data Presentation

The following tables provide a summary of reported physical property data for a range of trifluoromethyl-substituted quinolines.

Table 1: Melting Point, Boiling Point, pKa, and logP of Selected Trifluoromethyl-Substituted Quinolines

| Compound Name | Substitution Pattern | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| 2-(Trifluoromethyl)quinoline | 2-CF3 | 58-62[3] | - | - | - |

| 3-(Trifluoromethyl)quinoline | 3-CF3 | - | - | - | - |

| 6-(Trifluoromethyl)quinoline | 6-CF3 | - | - | - | 3.25[4] |

| 7-(Trifluoromethyl)quinoline | 7-CF3 | 65-67[5] | 236.6 (at 762 Torr)[5] | 2.55 (Predicted)[5] | - |

| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | 8-F, 2,3-diMe, 4-O(CO)Ph-4-tBu | 171-173[6] | - | - | - |

| 8-Fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | 8-F, 2,3-diMe, 4-O(CO)Ph-4-F | 152-154[6] | - | - | - |

| 8-Fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate | 8-F, 2,3-diMe, 4-O(CO)Ph-2-Cl | 116-118[6] | - | - | - |

| 8-Fluoro-2,3-dimethylquinolin-4-yl 3-chlorobenzoate | 8-F, 2,3-diMe, 4-O(CO)Ph-3-Cl | 148-150[6] | - | - | - |

Note: A hyphen (-) indicates that the data was not found in the surveyed literature.

Experimental Protocols

Accurate determination of the physical properties of trifluoromethyl-substituted quinolines is essential for their application. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a fundamental physical property used for identification and purity assessment.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small, dry sample of the trifluoromethyl-substituted quinoline is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).[7]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a thermometer placed at the vapor outlet.

-

Sample and Boiling Chips: The trifluoromethyl-substituted quinoline liquid is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently.

-

Equilibrium: The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, indicating a state of equilibrium between the liquid and vapor phases. This stable temperature is the boiling point at the recorded atmospheric pressure.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For quinolines, which are basic, the pKa of the conjugate acid is typically determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the trifluoromethyl-substituted quinoline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the quinoline has been protonated.

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for predicting the pharmacokinetic properties of a drug candidate.

Methodology: Shake-Flask Method (OECD 107)

-

System Preparation: A two-phase system of n-octanol and water is prepared and mutually saturated by vigorous shaking followed by separation.

-

Sample Addition: A known amount of the trifluoromethyl-substituted quinoline is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Measurement: The concentration of the quinoline in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Synthesis Workflow

The synthesis of trifluoromethyl-substituted quinolines can be achieved through various synthetic routes. A general workflow often involves the cyclization of appropriately substituted anilines with trifluoromethyl-containing building blocks.[8][9][10]

Caption: General synthesis workflow for trifluoromethyl-substituted quinolines.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 3. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. 7-(TRIFLUOROMETHYL)QUINOLINE CAS#: 325-14-4 [m.chemicalbook.com]

- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. beilstein-archives.org [beilstein-archives.org]

Spectroscopic Data of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic properties of 3,4-Dichloro-7-(trifluoromethyl)quinoline. Extensive searches for experimentally determined spectroscopic data for this specific compound did not yield any results in the public domain. Consequently, this document provides a summary of predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a reference for researchers. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of such data, applicable to this class of compounds. A workflow for the spectroscopic characterization of a novel synthesized compound is also presented.

Predicted Spectroscopic Data

Given the absence of experimental data in the literature, the following tables summarize the predicted spectroscopic values for this compound. These predictions are generated using advanced computational models and can be used as a preliminary reference for the identification and characterization of this compound.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | ||

| H-2 | ~8.9 | Singlet |

| H-5 | ~8.2 | Doublet |

| H-6 | ~7.8 | Doublet of doublets |

| H-8 | ~8.4 | Singlet (or very narrow doublet) |

| ¹³C NMR | ||

| C-2 | ~152 | |

| C-3 | ~125 | |

| C-4 | ~138 | |

| C-4a | ~128 | |

| C-5 | ~129 | |

| C-6 | ~127 | |

| C-7 | ~132 (q, J ≈ 35 Hz) | Quartet due to coupling with CF₃ |

| C-8 | ~125 | |

| C-8a | ~148 | |

| CF₃ | ~123 (q, J ≈ 275 Hz) | Quartet due to coupling with ¹³C |

| ¹⁹F NMR | ~ -62 | Singlet, relative to CFCl₃ |

Table 2: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z | Notes |

| Electron Ionization (EI) | 267/269/271 | Molecular ion peak cluster (M⁺) showing the characteristic isotopic pattern for two chlorine atoms. |

| 232/234 | Fragment corresponding to the loss of a chlorine atom. | |

| 198 | Fragment corresponding to the loss of the trifluoromethyl group. | |

| High-Resolution MS (HRMS) | C₁₀H₄Cl₂F₃N | Calculated exact mass can be used for precise identification. |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments that would be required to obtain empirical spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Ensure the solvent is free from residual water and other impurities.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain one.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons and analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a larger number of scans than for ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a 90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the spectrum similarly to the ¹H NMR spectrum.

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

-

The chemical shifts should be referenced to an external standard, typically CFCl₃ (0 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, which could be a standalone instrument (e.g., with a direct insertion probe for EI) or coupled to a chromatography system (e.g., GC-MS or LC-MS).

Electron Ionization (EI-MS):

-

Introduce a small amount of the sample into the ion source, typically by heating it on a direct insertion probe.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by their mass-to-charge ratio (m/z).

-

Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS):

-

Use an HRMS instrument (e.g., a time-of-flight (TOF) or Orbitrap analyzer).

-

The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the molecular formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Analyze the spectrum for characteristic absorption bands corresponding to functional groups (e.g., C=N, C-Cl, C-F, aromatic C-H).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

-

The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5.

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a range of wavelengths (typically 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.